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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the sensitive and

specific detection of Exserohilum species using Polymerase Chain Reaction (PCR)-based

methods. The protocols outlined below are intended for research and diagnostic applications,

offering reliable tools for the identification and quantification of these clinically and agriculturally

significant fungi.

Exserohilum is a genus of fungi that includes species known to cause disease in both plants

and animals, including humans. Notably, Exserohilum rostratum was identified as the primary

causative agent in a major outbreak of fungal meningitis.[1][2][3] Exserohilum turcicum is a

significant plant pathogen, causing Northern Corn Leaf Blight, which leads to considerable crop

losses. Accurate and rapid detection methods are crucial for clinical diagnosis, epidemiological

surveillance, and agricultural disease management. Molecular techniques, particularly PCR-

based assays, offer significant advantages in sensitivity and specificity over traditional culture-

based methods.[3][4][5]

I. Overview of PCR-Based Detection Methods
Several PCR-based methodologies have been developed for the detection of Exserohilum

species. These primarily target conserved yet species-variable regions of the fungal genome,

such as the Internal Transcribed Spacer (ITS) regions of the ribosomal DNA and other specific

genes like beta-tubulin. The most common approaches include conventional PCR for
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qualitative detection and quantitative real-time PCR (qPCR) for both detection and

quantification of fungal load.

Target Genes for Exserohilum Detection:

Internal Transcribed Spacer (ITS) Region: The ITS region, particularly ITS1 and ITS2, is a

widely used target for fungal identification due to its high copy number and sequence

variability between species, while being conserved within a species.[1][3][6]

Beta-tubulin Gene: This gene is also utilized for fungal identification and phylogenetic

studies.[7][8][9]

Cytochrome P450 oxidoreductase (cpr1) gene: This has been used as a target for qPCR-

based quantification of E. turcicum in plant tissues.[10]

II. Quantitative Data Summary
The following tables summarize the performance characteristics of various PCR assays for the

detection of Exserohilum species, providing a comparative overview of their sensitivity and

target information.

Table 1: Quantitative Real-Time PCR (qPCR) Assays for Exserohilum rostratum

Assay Type Target Gene
Limit of
Detection
(LOD)

Linear
Quantification
Range

Reference

Molecular

Beacon qPCR
ITS1 region

100 fg of

genomic DNA
200 fg to 20 ng [1][2][4][11]

TaqMan qPCR ITS2 region

More sensitive

than

conventional

PCR and culture

Not specified [3][12]

Table 2: Primer and Probe Sets for Exserohilum Detection
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Species Target
Primer/Prob
e Name

Sequence
(5' to 3')

Amplicon
Size

Reference

E. rostratum ITS2 EXS 1F

TTG TCT

CTC CCC

TTG TTG G

Not specified [3]

EXS 1R

CCG CCC

CGT GGA

TTG GAA

[3]

Probe

FAM-TTG

GCA GCC

GAC CTA

CTG GTT TT-

BHQ1

[3]

E. turcicum ITS1

SEF/SER-

Et41

(Forward)

Not specified

in provided

text

348 bp [5]

SEF/SER-

Et41

(Reverse)

Not specified

in provided

text

[5]

E. turcicum ITS ESF

GCCGGCTG

CCAATTGTT

TTA

356 bp [6]

ESR

CCCATGTCT

TTTGCGCA

CTT

[6]

E. turcicum Beta-tubulin TUBUF2

CGGTAACAA

CTGGGCCA

AGG

Not specified [7]

TUBUR1

CCTGGTACT

GCTGGTACT

CAG

[7]
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E. turcicum cpr1
EtCPR1Q

(Forward)

Not specified

in provided

text

109 bp [10]

EtCPR1Q

(Reverse)

Not specified

in provided

text

[10]

III. Experimental Protocols
A. Protocol 1: Molecular Beacon Real-Time PCR for
Exserohilum rostratum Detection
This protocol is adapted from a species-specific molecular beacon real-time PCR assay for the

rapid diagnosis of E. rostratum.[1][11]

1. DNA Extraction:

Extract total genomic DNA from clinical samples (e.g., cerebrospinal fluid, tissue biopsy) or

fungal cultures using a suitable commercial kit or standard fungal DNA extraction protocol.

2. PCR Reaction Setup:

Prepare the following 25 µL reaction mixture in a real-time PCR tube:
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Component Volume Final Concentration

2x Premix Ex Taq 12.5 µL 1x

E. rostratum Forward Primer Variable 0.2 µM

E. rostratum Reverse Primer Variable 0.2 µM

E. rostratum Molecular Beacon

Probe
Variable 0.1 µM

ROX Dye II 0.5 µL As per manufacturer

DNA Template 2 µL -

Nuclease-free water To 25 µL -

3. Thermal Cycling Conditions:

Perform the real-time PCR using the following cycling conditions:

Step Temperature Time Cycles

Initial Denaturation 95°C 5 minutes 1

Denaturation 95°C 20 seconds 45

Annealing 53°C 30 seconds

Extension 72°C 30 seconds

4. Data Analysis:

Monitor fluorescence during the annealing step. A positive result is indicated by an increase

in fluorescence above the baseline threshold.

Quantification can be achieved by including a standard curve of known concentrations of E.

rostratum genomic DNA.
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B. Protocol 2: TaqMan Real-Time PCR for Exserohilum
rostratum Detection
This protocol is based on a TaqMan real-time PCR assay targeting the ITS2 region of E.

rostratum.[3]

1. DNA Extraction:

Extract DNA from body fluids or tissues as described in Protocol 1.

2. PCR Reaction Setup:

Prepare the following 25 µL reaction mixture:

Component Volume Final Concentration

2x TaqMan Universal Master

Mix
12.5 µL 1x

EXS 1F Primer Variable 0.2 µM

EXS 1R Primer Variable 0.2 µM

TaqMan Probe Variable 0.1 µM

DNA Template 5 µL -

Nuclease-free water To 25 µL -

3. Thermal Cycling Conditions:

Perform the real-time PCR using the following cycling conditions:
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Step Temperature Time Cycles

Initial Denaturation 95°C 5 minutes 1

Denaturation 95°C 15 seconds 45

Annealing 54°C 30 seconds

Extension 72°C 10 seconds

4. Data Analysis:

Collect fluorescence data during the extension step. The cycle threshold (Ct) value is used to

determine the presence and quantity of the target DNA.

C. Protocol 3: Conventional PCR for Exserohilum
turcicum Detection
This protocol is for the specific detection of E. turcicum from infected plant tissues using

conventional PCR.[5][6]

1. DNA Extraction:

Extract fungal DNA directly from infected corn leaves or from pure cultures using a CTAB-

based method or a commercial plant DNA extraction kit.[7]

2. PCR Reaction Setup:

Prepare the following 25 µL reaction mixture:
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Component Volume Final Concentration

10x PCR Buffer 2.5 µL 1x

dNTP Mixture (2.5 mM each) 2.0 µL 0.2 mM

ESF Primer (10 µM) 0.5 µL 0.2 µM

ESR Primer (10 µM) 0.5 µL 0.2 µM

Taq DNA Polymerase (5 U/µL) 0.15 µL 0.75 U

DNA Template 1 µL -

Nuclease-free water To 25 µL -

3. Thermal Cycling Conditions:

Perform PCR using the following cycling conditions:

Step Temperature Time Cycles

Initial Denaturation 94°C 5 minutes 1

Denaturation 94°C 45 seconds 35

Annealing 55°C 45 seconds

Extension 72°C 45 seconds

Final Extension 72°C 10 minutes 1

4. Product Visualization:

Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a suitable

DNA stain.

A band of approximately 356 bp indicates a positive detection of E. turcicum.[6]

IV. Visualized Workflows and Logical Relationships
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Caption: General workflow for PCR-based detection of Exserohilum species.
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Caption: Logical relationship of target genes for Exserohilum detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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